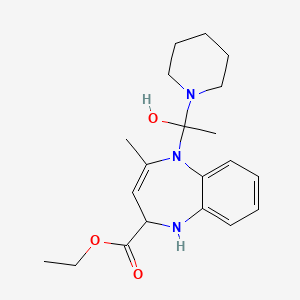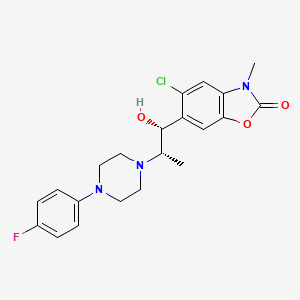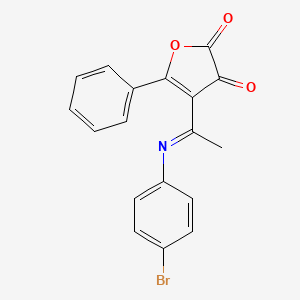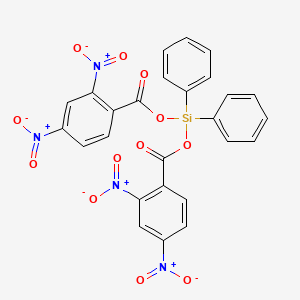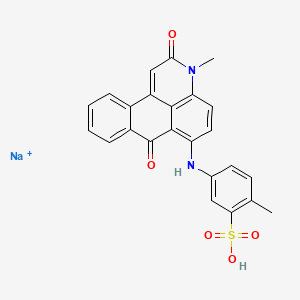
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is a complex organic compound with the molecular formula C24H18N2O5SNa and a molecular weight of 469.50 g/mol. This compound is known for its unique structural features, which include a dibenzisoquinolin core and a toluenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate typically involves multiple steps, starting with the formation of the dibenzisoquinolin coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzisoquinolin core.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. These include binding to enzymes and receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)benzenesulphonate
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)ethanesulphonate
Uniqueness
What sets Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85188-28-9 |
|---|---|
Molekularformel |
C24H18N2NaO5S+ |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
sodium;2-methyl-5-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C24H18N2O5S.Na/c1-13-7-8-14(11-20(13)32(29,30)31)25-18-9-10-19-22-17(12-21(27)26(19)2)15-5-3-4-6-16(15)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31);/q;+1 |
InChI-Schlüssel |
IKJCHNDRDWJEKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


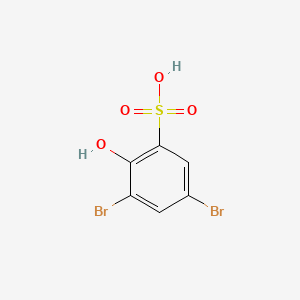
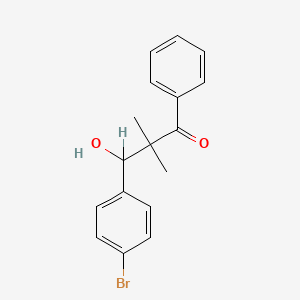
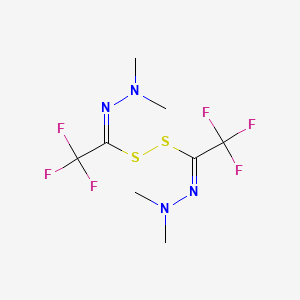

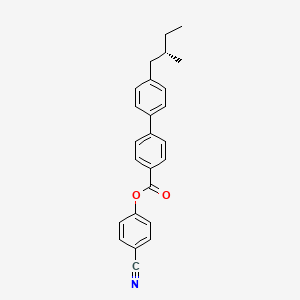
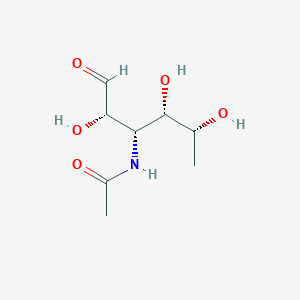

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
